molecular formula C12H10ClN3O2 B2860714 2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide CAS No. 866157-08-6

2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide

Cat. No.: B2860714
CAS No.: 866157-08-6
M. Wt: 263.68
InChI Key: OBEDAQWTJULQAK-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a pyrazinyloxy group, and a phenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide typically involves the following steps:

    Formation of the pyrazinyloxy intermediate: This step involves the reaction of pyrazine with an appropriate halogenating agent to introduce the pyrazinyloxy group.

    Coupling with phenyl acetamide: The pyrazinyloxy intermediate is then coupled with a phenyl acetamide derivative under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include halogenating agents, coupling reagents, and solvents such as dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: The pyrazinyloxy group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide has several scientific research applications, including:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.

    Biological research: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[3-(2-pyridinyloxy)phenyl]acetamide: Similar structure but with a pyridinyloxy group instead of a pyrazinyloxy group.

    2-chloro-N-[3-(2-thiazinyloxy)phenyl]acetamide: Similar structure but with a thiazinyloxy group.

Uniqueness

2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide is unique due to the presence of the pyrazinyloxy group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(3-pyrazin-2-yloxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-7-11(17)16-9-2-1-3-10(6-9)18-12-8-14-4-5-15-12/h1-6,8H,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEDAQWTJULQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CN=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324700
Record name 2-chloro-N-(3-pyrazin-2-yloxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665835
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866157-08-6
Record name 2-chloro-N-(3-pyrazin-2-yloxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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